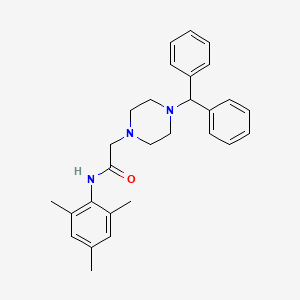![molecular formula C15H14BrN3O2 B14950526 (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromobenzyl group, an oxyphenyl group, and a hydrazinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl alcohol with phenol in the presence of a base to form 4-[(4-bromobenzyl)oxy]phenol. This intermediate is then reacted with hydrazinecarboxamide under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’-((E)-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)PROPANOHYDRAZIDE
- N-{4-[((2E)-2-{2-[(4-BROMOBENZYL)OXY]BENZYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
Uniqueness
What sets 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromobenzyl and oxyphenyl groups, along with the hydrazinecarboxamide moiety, allows for diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H14BrN3O2 |
|---|---|
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
Clé InChI |
YYWGZODIAFDGIG-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)N)Br |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14950485.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)
![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)

![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
